1-methyl-3-(tributylstannyl)-1H-pyrazole

Catalog No.
S3181510
CAS No.
204385-09-1
M.F
C16H32N2Sn
M. Wt
371.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(tributylstannyl)-1H-pyrazole

CAS Number

204385-09-1

Product Name

1-methyl-3-(tributylstannyl)-1H-pyrazole

IUPAC Name

tributyl-(1-methylpyrazol-3-yl)stannane

Molecular Formula

C16H32N2Sn

Molecular Weight

371.156

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;

InChI Key

ZULXRENFZHLYBM-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN(C=C1)C

solubility

not available

1-Methyl-3-(tributylstannyl)-1H-pyrazole (CAS 204385-09-1) is a highly reactive organotin reagent utilized primarily in Stille cross-coupling reactions to introduce the 1-methyl-1H-pyrazol-3-yl motif into complex molecular scaffolds. As a stable, lipophilic liquid, this tributylstannane derivative provides a robust alternative to inherently unstable pyrazole-3-boronic acids, which are notoriously prone to rapid protodeboronation in basic media [1]. Its primary industrial and pharmaceutical utility lies in the synthesis of kinase inhibitors, CNS-active agents, and specialized agrochemicals where the precise 3-positional linkage of the pyrazole ring is critical for target binding, and where standard Suzuki-Miyaura conditions result in unacceptable yield losses .

Substituting 1-methyl-3-(tributylstannyl)-1H-pyrazole with its corresponding Suzuki-Miyaura counterpart, 1-methyl-1H-pyrazole-3-boronic acid, frequently results in catastrophic yield losses during scale-up. Heteroaryl boronic acids with adjacent heteroatoms, particularly 3-boryl pyrazoles, undergo rapid hydrolytic C-B bond cleavage (protodeboronation) under the basic aqueous conditions required for Suzuki coupling, leading to unreactive des-borylated pyrazole [1]. Furthermore, attempting to substitute with the 4-stannyl regioisomer drastically alters the electronic profile, dropping cross-coupling yields significantly . Finally, utilizing the trimethylstannyl analog introduces severe volatility and acute toxicity risks, making the tributylstannyl derivative the necessary choice for balancing reactivity, stability, and handling safety in procurement [2].

Resistance to Hydrolytic Cleavage vs. Boronic Acid Equivalents

In cross-coupling applications, 3-heteroaryl boronic acids are highly susceptible to rapid hydrolytic C-B bond cleavage (protodeboronation) under basic conditions, often requiring large excesses of the boronic acid or specialized anhydrous conditions to achieve moderate yields [1]. In contrast, 1-methyl-3-(tributylstannyl)-1H-pyrazole remains entirely stable to protodemetalation under standard Stille conditions (neutral or mildly acidic/basic), allowing for near-quantitative transfer of the pyrazole moiety even with sterically hindered or electron-deficient electrophiles [2].

Evidence DimensionReagent stability against hydrolytic cleavage during cross-coupling
Target Compound DataStable under neutral Stille coupling conditions (supports 1:1 to 1:1.2 stoichiometry)
Comparator Or Baseline1-methyl-1H-pyrazole-3-boronic acid (undergoes rapid protodeboronation, often requiring >2-3 equivalents)
Quantified DifferenceEliminates the need for >2x reagent excess due to zero protodeboronation loss
ConditionsStandard aqueous/basic cross-coupling environments vs. neutral Stille conditions

Eliminates the need for massive reagent excesses and complex anhydrous workarounds, directly lowering cost-of-goods and improving reproducibility in API synthesis.

Regioisomer Reactivity: 3-Substituted vs. 4-Substituted Stannanes

The position of the stannyl group on the pyrazole ring significantly impacts cross-coupling efficiency. The 3-substituted variant, 1-methyl-3-(tributylstannyl)-1H-pyrazole, demonstrates superior cross-coupling activity with yields typically ranging from 85-95% in palladium-catalyzed reactions. This is driven by the favorable electronic environment created by the proximity of the stannyl group to the pyrazole nitrogen. In direct contrast, the 4-substituted isomer (1-methyl-4-(tributylstannyl)-1H-pyrazole) suffers from reduced electron density and increased steric hindrance, limiting its cross-coupling yields to a moderate 60-75% under identical catalytic conditions .

Evidence DimensionPalladium-catalyzed cross-coupling yield
Target Compound Data85-95% yield
Comparator Or Baseline1-methyl-4-(tributylstannyl)-1H-pyrazole (60-75% yield)
Quantified Difference20-25% absolute increase in product yield
ConditionsStandard Pd-catalyzed Stille cross-coupling

Procuring the exact 3-isomer ensures maximum throughput and minimal waste in late-stage functionalization steps compared to the less reactive 4-isomer.

Handling Safety and Volatility vs. Trimethylstannyl Analogs

While trimethylstannyl pyrazoles offer slightly higher atom economy, they are highly volatile and possess severe acute central nervous system toxicity, making them hazardous for standard scale-up facilities [1]. 1-methyl-3-(tributylstannyl)-1H-pyrazole utilizes the bulkier tributyltin moiety, which drastically reduces vapor pressure and volatility. This shift transforms a highly restricted, specialized-handling reagent into a manageable bench-stable liquid that can be safely utilized in standard cGMP manufacturing environments, provided standard tin-scavenging protocols (e.g., fluoride washes or partition) are employed post-reaction [1].

Evidence DimensionVolatility and handling hazard profile
Target Compound DataLow volatility, manageable toxicity (bench-stable liquid)
Comparator Or Baseline1-methyl-3-(trimethylstannyl)-1H-pyrazole (high volatility, severe acute neurotoxicity)
Quantified DifferenceSubstantial reduction in vapor pressure and inhalation hazard
ConditionsAmbient laboratory and pilot-plant handling

Allows the reagent to be used in standard manufacturing facilities without the extreme engineering controls required for volatile trimethyltin compounds.

Late-Stage Functionalization in Kinase Inhibitor Synthesis

Because 1-methyl-3-(tributylstannyl)-1H-pyrazole resists the protodeboronation that plagues its boronic acid counterparts, it is the premier choice for late-stage Stille couplings onto complex, highly functionalized halogenated cores (e.g., pyrimidines, quinolines) in the synthesis of targeted kinase inhibitors[1].

Synthesis of Sterically Hindered Biaryl Systems

The high reactivity of the 3-stannyl position (yielding 85-95% compared to the 4-stannyl isomer) makes this compound ideal for coupling with sterically hindered ortho-substituted aryl halides, where less reactive coupling partners would stall or undergo competitive side reactions .

Scale-Up Manufacturing of Pyrazole-Containing APIs

The low volatility of the tributyltin group compared to trimethyltin analogs allows this reagent to be safely deployed in pilot-plant and commercial-scale cGMP manufacturing, using standard liquid-liquid extraction or fluoride-based tin scavenging to achieve acceptable API purity [1].

Dates

Last modified: 04-14-2024

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